N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide: is a chemical compound characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a 2,4,6-trimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2,4,6-trimethylphenylamine with pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It can be used in assays to investigate the activity of specific enzymes or receptors .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and inflammatory diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
- N-mesitylpyrrolidine
- N-2,4,6-trimethylphenylpyrrolidine
Comparison: N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-8-11(2)13(12(3)9-10)15-14(17)16-6-4-5-7-16/h8-9H,4-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKCULJKUSPDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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